5-(Nitromethyl)furan-2-carbaldehyde
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Overview
Description
5-(Nitromethyl)furan-2-carbaldehyde is a chemical compound belonging to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in the synthesis of various biologically active substances. This compound features a furan ring substituted with a nitromethyl group and an aldehyde group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)furan-2-carbaldehyde typically involves the nitration of furfural. One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired compound in good yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(Nitromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-(Nitromethyl)furan-2-carboxylic acid.
Reduction: 5-(Aminomethyl)furan-2-carbaldehyde.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-(Nitromethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Nitromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 5-(Hydroxymethyl)furan-2-carbaldehyde
- 5-(Aminomethyl)furan-2-carbaldehyde
Uniqueness
5-(Nitromethyl)furan-2-carbaldehyde is unique due to the presence of both a nitromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .
Properties
CAS No. |
72738-51-3 |
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Molecular Formula |
C6H5NO4 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
5-(nitromethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2 |
InChI Key |
TYDIAXQSJXBLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)C[N+](=O)[O-] |
Origin of Product |
United States |
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